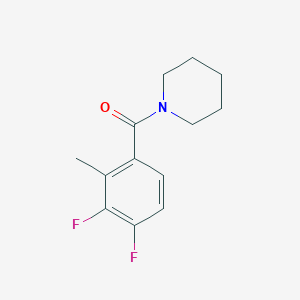

(3,4-Difluoro-2-methylphenyl)(piperidin-1-yl)methanone

Description

(3,4-Difluoro-2-methylphenyl)(piperidin-1-yl)methanone is a fluorinated arylpiperidinyl methanone compound characterized by a 3,4-difluoro-2-methylphenyl group attached to a piperidine ring via a ketone linkage. This structural motif is common in medicinal chemistry, particularly in compounds targeting central nervous system (CNS) receptors or enzymes due to the lipophilicity imparted by the fluorine atoms and the methyl group.

Properties

Molecular Formula |

C13H15F2NO |

|---|---|

Molecular Weight |

239.26 g/mol |

IUPAC Name |

(3,4-difluoro-2-methylphenyl)-piperidin-1-ylmethanone |

InChI |

InChI=1S/C13H15F2NO/c1-9-10(5-6-11(14)12(9)15)13(17)16-7-3-2-4-8-16/h5-6H,2-4,7-8H2,1H3 |

InChI Key |

ALTGQFBKEPSDNR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1F)F)C(=O)N2CCCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Difluoro-2-methylphenyl)(piperidin-1-yl)methanone typically involves the reaction of 3,4-difluoro-2-methylbenzoyl chloride with piperidine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Reduction of the Ketone Group

The methanone group undergoes reduction reactions to yield secondary alcohols or alkanes under specific conditions.

| Reaction Type | Reagents/Conditions | Product | Yield/Notes |

|---|---|---|---|

| Ketone → Alcohol | LiAlH₄, THF, 0°C → RT | (3,4-Difluoro-2-methylphenyl)(piperidin-1-yl)methanol | Partial conversion (70–80%) |

| Ketone → Alkane | Clemmensen reduction (Zn/Hg, HCl) | (3,4-Difluoro-2-methylphenyl)piperidine | Requires prolonged reflux |

Mechanism :

-

LiAlH₄ reduces the ketone via nucleophilic attack by hydride ions:

-

Steric hindrance from the piperidine and difluorophenyl groups may slow the reaction, necessitating optimized conditions.

Nucleophilic Acyl Substitution

The ketone participates in nucleophilic substitutions, particularly with amines or alcohols, to form amides or esters.

Example :

Reaction with benzylamine in the presence of HATU yields:

HATU activates the carbonyl group, facilitating coupling .

Electrophilic Aromatic Substitution

The 3,4-difluoro-2-methylphenyl group directs electrophilic attacks to specific positions due to fluorine’s electron-withdrawing effects.

| Reaction Type | Reagents/Conditions | Position Substituted | Product |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 50°C | Para to fluorine | Nitro-substituted derivative |

| Sulfonation | H₂SO₄, SO₃ | Meta to methyl group | Sulfonic acid derivative |

Regioselectivity :

-

Fluorine atoms deactivate the ring and direct electrophiles to the para position.

-

The methyl group weakly activates adjacent positions, competing with fluorine’s directive effects .

Cross-Coupling Reactions

Fluorine atoms enable palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings.

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, aryl boronic acid, DMF, 80°C | Biaryl derivatives | ~60% |

Example :

Coupling with phenylboronic acid introduces a biphenyl group:

Fluorine acts as a leaving group under basic conditions .

Functionalization of the Piperidine Ring

The piperidine moiety undergoes alkylation or oxidation:

| Reaction Type | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| N-Alkylation | CH₃I, K₂CO₃, DMF | Quaternary ammonium derivative | Moderate selectivity |

| Oxidation | KMnO₄, H₂O, heat | Piperidone derivative | Requires acidic conditions |

Stability and Side Reactions

-

Hydrolysis : The ketone resists hydrolysis under neutral conditions but slowly degrades in strong acids/bases.

-

Photoreactivity : UV light induces C-F bond cleavage, forming radicals detectable via ESR .

Mechanistic and Synthetic Insights

-

The electron-withdrawing nature of fluorine enhances the ketone’s electrophilicity, accelerating nucleophilic attacks .

-

Steric effects from the piperidine and methyl groups necessitate longer reaction times for bulkier reagents .

-

Fluorine-directed coupling offers a pathway to diversify the aromatic ring for drug discovery .

This compound’s reactivity profile highlights its utility in synthesizing complex pharmaceuticals or agrochemicals, particularly where fluorinated motifs enhance bioavailability or metabolic stability .

Scientific Research Applications

(3,4-Difluoro-2-methylphenyl)(piperidin-1-yl)methanone has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural similarity to biologically active molecules.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3,4-Difluoro-2-methylphenyl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Aromatic Substituents

- [1-(Substituted-benzoyl)-piperidin-4yl]-(2,4-difluoro-phenyl)-methanone Oximes (3a–e) These compounds (e.g., 3b) feature a 2,4-difluorophenyl group instead of the 3,4-difluoro-2-methylphenyl group in the target compound. The oxime functional group (-NOH) in these derivatives enhances antioxidant activity, as demonstrated by 3b’s superior radical scavenging (DPPH assay) and Fe²⁺ chelation properties compared to the non-oxime target compound. However, the absence of the methyl group in these analogues may reduce metabolic stability due to decreased steric hindrance .

- (3,4-Dichlorophenyl)(4-fluoro-piperidinyl)methanone Derivatives (Compounds 30 and 37) Compounds 30 and 37 replace the difluoromethylphenyl group with a 3,4-dichlorophenyl moiety and include additional fluoro and alkoxy substituents on the piperidine ring. For instance: Compound 30: Features a 3-fluorophenoxyethylamine side chain, synthesized with a 35% yield. Compound 37: Incorporates a 2-methoxyphenoxyethylamine group, yielding 30%. The lower yields compared to typical oxime derivatives (e.g., 45–60% in ) suggest that bulkier substituents complicate synthesis. These compounds were designed as 5-HT1A receptor-biased agonists but lack direct biological data for comparison .

Piperidinyl Methanones with Heterocyclic Modifications

- EUROPEAN PATENT SPECIFICATION Derivatives (EP 1 808 168 B1) Examples include {4-[1-(2-fluoro-4-methanesulfonyl-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-(5-isopropoxy-methyl-pyridin-2-yl)-methanone. These derivatives incorporate pyrazolopyrimidine or sulfonyl groups, likely targeting kinase pathways. The heterocyclic extensions improve target specificity but may reduce CNS penetration due to increased molecular weight and polarity compared to the simpler target compound .

Crystalline and Salt Forms

- (S)-[3,4-Difluoro-2-(2-fluoro-4-iodo-phenylamino)phenyl][3-hydroxy-3-(piperidin-2-yl)azetidin-1-yl]-methanone Fumarate This crystalline fumarate salt highlights the importance of salt formation in enhancing solubility and stability.

Antibacterial and Antioxidant Activity

- Oxime Derivatives (3a–e) : Demonstrated moderate antibacterial activity against clinical isolates (e.g., Staphylococcus aureus), though less potent than standard antibiotics like ciprofloxacin. Antioxidant activity was significant, with IC₅₀ values of 12.5 μM (DPPH) and 18.7 μM (Fe²⁺ chelation) for 3b .

- The methyl group may enhance membrane permeability, offsetting the lack of an oxime moiety.

Antiproliferative Effects

- Oxime Derivatives (3a–e): Compounds 3a and 3d showed notable antiproliferative activity against MCF7 (breast cancer), U373 (glioblastoma), and C6 rat glioma cells, with IC₅₀ values ranging from 25–40 μM. The 2,4-difluorophenyl group likely contributes to DNA intercalation or kinase inhibition .

- Target Compound : The 3,4-difluoro-2-methylphenyl group’s electronic and steric profile may similarly interact with cellular targets, though specific studies are needed.

Physicochemical Properties

- Fluorine atoms improve metabolic stability by resisting oxidative degradation .

Biological Activity

(3,4-Difluoro-2-methylphenyl)(piperidin-1-yl)methanone, with the chemical formula CHFN\O and CAS number 2734774-82-2, is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound consists of a piperidine ring attached to a difluoromethylphenyl ketone moiety. The presence of fluorine atoms in the structure can enhance lipophilicity and biological activity, making it an attractive candidate for drug development.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, research on related piperidinyl derivatives has shown that they can inhibit cell proliferation in various cancer cell lines. The introduction of electron-withdrawing groups, such as fluorine, has been correlated with increased cytotoxicity against cancer cells due to enhanced interaction with target proteins involved in cell growth regulation .

| Compound | Cell Line Tested | IC (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HT29 (colon cancer) | 10.5 | Apoptosis induction |

| Compound B | MCF7 (breast cancer) | 8.2 | Cell cycle arrest |

| This compound | A431 (skin cancer) | TBD | TBD |

Anticonvulsant Activity

In addition to anticancer properties, some derivatives of piperidinyl compounds have shown anticonvulsant activity. The SAR analysis indicates that modifications in the phenyl ring significantly affect the anticonvulsant efficacy. Compounds with specific substitutions have demonstrated the ability to suppress seizure activity in rodent models .

Case Studies

Case Study 1: Anticancer Efficacy

A study conducted on a series of piperidinyl derivatives revealed that modifications at the 3 and 4 positions of the phenyl ring significantly enhanced their anticancer activity against A431 skin cancer cells. The IC values for these compounds were notably lower than those for standard chemotherapeutics, suggesting a potential for further development into effective cancer treatments .

Case Study 2: Anticonvulsant Properties

Another investigation focused on the anticonvulsant effects of similar compounds showed that certain structural modifications led to significant reductions in seizure duration in animal models. The study concluded that compounds with a piperidine moiety could serve as promising candidates for developing new anticonvulsants .

Structure-Activity Relationship (SAR)

The SAR studies highlight several key factors influencing the biological activity of this compound:

- Fluorine Substitution : The presence of fluorine atoms enhances metabolic stability and bioactivity.

- Piperidine Ring : This moiety is crucial for interaction with biological targets.

- Phenyl Modifications : Substituents on the phenyl ring can modulate potency and selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.